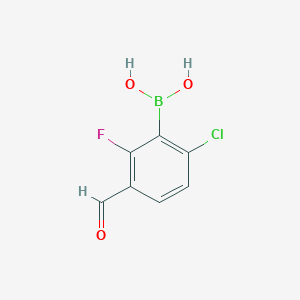
6-Chloro-2-fluoro-3-formylphenylboronic acid
Overview
Description
6-Chloro-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their involvement in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction .
Synthesis Analysis
The synthesis of 6-Chloro-2-fluoro-3-formylphenylboronic acid might involve Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling boronic acids with organic halides .Chemical Reactions Analysis
6-Chloro-2-fluoro-3-formylphenylboronic acid, like other boronic acids, is involved in various chemical reactions. It can participate in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . It can also be involved in the synthesis of biarylketones and phthalides .Scientific Research Applications
Phenylboronic Acid Derivatives in Biosensor Development
Recent progress in electrochemical biosensors highlights the utility of phenylboronic acid (PBA) and its derivatives for constructing glucose sensors. PBA's ability to selectively bind diols forms the basis for its application in voltammetric and potentiometric glucose sensors. This selective binding property is particularly leveraged in PBA-modified electrodes for glucose detection, showing promise for non-enzymatic glucose monitoring technologies (Anzai, 2016).
Application in Organic Synthesis
Phenylboronic acids, including derivatives with similar structural moieties, are crucial in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, an essential step in the synthesis of complex organic molecules, pharmaceuticals, and polymers. Benzoxaboroles, a category of compounds derived from phenylboronic acids, demonstrate extensive application as building blocks in organic synthesis, protective groups, and even exhibit biological activity (Adamczyk-Woźniak et al., 2009).
Fluorescent Chemosensors
Derivatives of phenylboronic acids are integral to the development of fluorescent chemosensors, useful in detecting a wide range of analytes, including metal ions and neutral molecules. The chemical versatility of phenylboronic acids allows for the design of sensors with high selectivity and sensitivity, making them valuable tools in analytical chemistry, environmental monitoring, and biomedical diagnostics (Roy, 2021).
Environmental and Health Monitoring
The study and development of novel fluorinated compounds, including those related to phenylboronic acid derivatives, address the need for safer alternatives to persistent organic pollutants. Research in this area focuses on understanding the environmental fate, bioaccumulation, and potential toxicity of these compounds, aiming for their responsible application in industry and consumer products (Wang et al., 2019).
properties
IUPAC Name |
(6-chloro-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRXCSZTZDMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225037 | |
| Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-formylphenylboronic acid | |
CAS RN |
1451393-10-4 | |
| Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



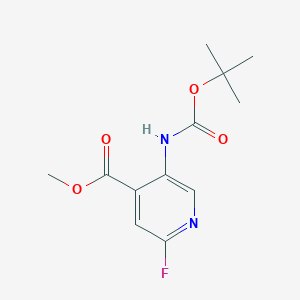

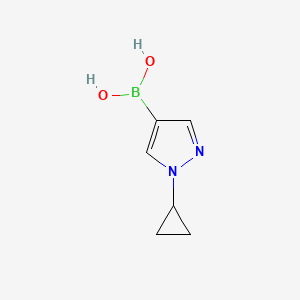
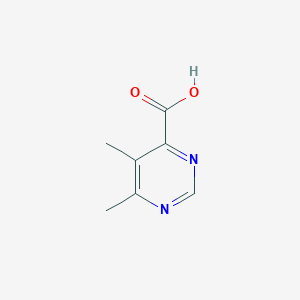




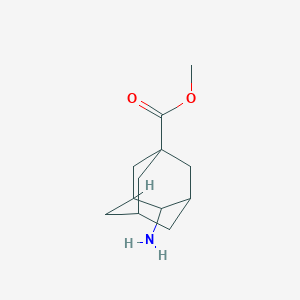


![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)
